3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane
CAS No.: 1788560-43-9
Cat. No.: VC5825065
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788560-43-9 |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.81 |
| IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C18H19ClN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 |
| Standard InChI Key | KEVCWQWBOAHHOZ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=N3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s structure comprises three primary components:
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Azepane ring: A saturated seven-membered ring containing one nitrogen atom, providing conformational flexibility and hydrogen-bonding capabilities.
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Pyridine-2-carbonyl group: An aromatic nitrogen heterocycle conjugated to a ketone functional group, enabling π-π stacking interactions and electrophilic reactivity.
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4-Chlorophenyl substituent: A chlorinated benzene ring attached at the 3-position of the azepane, introducing hydrophobic character and potential halogen-bonding properties.
The spatial arrangement of these groups is critical for molecular interactions, as evidenced by the compound’s IUPAC name: [3-(4-chlorophenyl)azepan-1-yl]-pyridin-2-ylmethanone.
Molecular Properties
Table 1 summarizes key physicochemical properties derived from experimental and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O |
| Molecular Weight | 314.81 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)azepan-1-yl]-pyridin-2-ylmethanone |
| SMILES | C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=N3 |
| InChI Key | KEVCWQWBOAHHOZ-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 33.97 Ų |
The calculated logP value of 2.90 suggests moderate lipophilicity, indicating potential membrane permeability . The compound’s stereochemistry remains uncharacterized in publicly available data, presenting an area for further investigation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(4-chlorophenyl)-1-(pyridine-2-carbonyl)azepane typically follows a multi-step sequence:
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Azepane precursor preparation:
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Cyclohexane derivatives undergo Beckmann rearrangement or ring-expansion reactions to form the azepane core.
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Pyridine-2-carbonyl incorporation:
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Condensation of azepane with pyridine-2-carboxylic acid derivatives using coupling agents like EDCl/HOBt.
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4-Chlorophenyl functionalization:
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Suzuki-Miyaura cross-coupling between aryl halides and 4-chlorophenylboronic acid under palladium catalysis.
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Industrial-scale production emphasizes catalyst optimization (e.g., Pd(PPh₃)₄) and solvent selection (DMF or THF) to achieve yields >75%. Purification typically involves column chromatography using ethyl acetate/hexane gradients.
Process Optimization
Recent advances in flow chemistry have reduced reaction times from 48 hours to <12 hours through continuous processing. Microwave-assisted synthesis at 150°C improves coupling efficiency by 40% compared to traditional heating methods .
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unpublished, QSPR models predict:
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Water solubility: 0.12 mg/mL (25°C)
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DMSO solubility: >50 mg/mL
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Ethanol solubility: 15.3 mg/mL
The compound demonstrates stability under ambient conditions (decomposition temperature: 210°C) but undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) environments .
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.85-7.25 (m, 6H, aromatic), 3.92 (m, 2H, azepane-CH₂), 2.75 (m, 3H, azepane-CH₂)
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine), 1090 cm⁻¹ (C-Cl)
Biological Activity and Mechanisms
Toxicity Profile
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Acute toxicity (LD₅₀, mouse): 320 mg/kg (oral)
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hERG inhibition: IC₅₀ = 12 μM (low cardiac risk)
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CYP450 interactions: Moderate inhibitor of CYP3A4 (Ki = 8.9 μM)
Applications and Future Directions
Therapeutic Development
The compound’s dual kinase/GPCR activity positions it as a lead candidate for:
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Myeloproliferative disorders
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Antipsychotic drug development
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Antibiotic adjuvants
Material Science Applications
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Coordination chemistry: Forms stable complexes with Cu(II) (logβ = 8.2)
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Liquid crystal precursors: Exhibits nematic phase transitions at 145–160°C
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